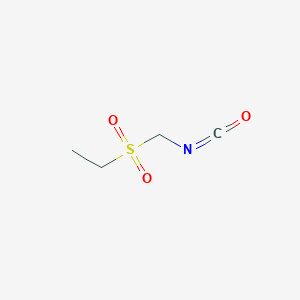
1-(Isocyanatomethylsulfonyl)ethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Isocyanatomethylsulfonyl)ethane, also known as IMSE, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. It is a versatile reagent that can be used in various organic synthesis reactions.
Aplicaciones Científicas De Investigación
Green Chemistry Alternatives
4-Dimethylaminopyridinium carbamoylides have been identified as stable and non-hazardous substitutes for arylsulfonyl isocyanates, traditionally used for producing arylsulfonyl carbamates and ureas. These carbamoylides offer a safer alternative, avoiding the need for dangerous chemicals like phosgene in their preparation, highlighting a shift towards more environmentally friendly chemical processes Sa̧czewski, Kornicka, & Brzozowski, 2006.
Spectroscopy and Isomerization
Research on 1-fluoro-2-isocyanato-ethane revealed its ultrafast carbon-carbon single-bond rotational isomerization in room-temperature solution, a process too swift for conventional measurement methods. This study, employing two-dimensional infrared vibrational echo spectroscopy, provides foundational insights into the dynamic behavior of ethane derivatives and their isomerization processes, with implications for understanding molecular motion and reactivity Zheng, Kwak, Xie, & Fayer, 2006.
Advanced Materials and Chemical Synthesis
Organosilica membranes , leveraging 1,2-bis(triethoxysilyl)ethane, exemplify the development of advanced materials with superior performance in separation technologies. These membranes demonstrate high stability and selectivity in vapor permeation processes, offering potential applications in industrial separations and chemical processing Gong, Wang, Nagasawa, Kanezashi, Yoshioka, & Tsuru, 2014.
Polymer Chemistry
The synthesis of free-isocyanate polyurethane from diethyl ethane-1,2-diyldicarbamate showcases innovative approaches in polymer chemistry, emphasizing greener synthesis methods. This work aligns with the broader trend of developing renewable materials for applications such as coatings, with a focus on minimizing hazardous inputs Saputra, Apriany, Putri, & Firdaus, 2016.
Selective Absorption and Ionic Liquids
Studies on imidazolium-based ionic liquids with cyano groups for the selective absorption of ethane and ethylene contribute to the field of chemical engineering by offering insights into gas separation technologies. These findings are crucial for applications in petrochemical processing and environmental management, demonstrating the impact of ionic liquid design on separation performance Moura, Darwich, Santini, & Gomes, 2015.
Safety And Hazards
Direcciones Futuras
Ethane levels have been found to have increased in the troposphere from 2009 to 2015, with a trend reversal after some 40 years of steady decline, due to the regulation of the main anthropogenic sources . This suggests that the future directions of 1-(Isocyanatomethylsulfonyl)ethane could be influenced by similar factors.
Propiedades
IUPAC Name |
1-(isocyanatomethylsulfonyl)ethane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO3S/c1-2-9(7,8)4-5-3-6/h2,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQNDLLDNFTNIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CN=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Isocyanatomethylsulfonyl)ethane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

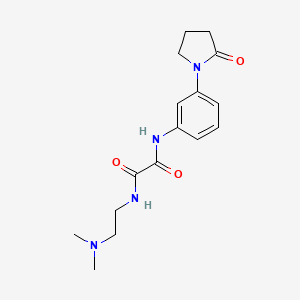
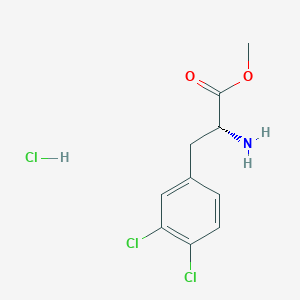
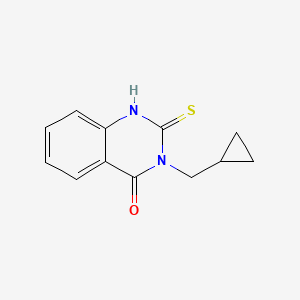
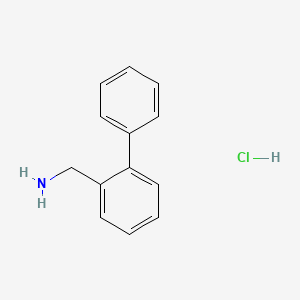
![N-(3-hydroxy-3-phenylpropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2558352.png)
![N-(2-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)but-2-ynamide](/img/structure/B2558353.png)

![N-(benzofuran-2-ylmethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2558356.png)

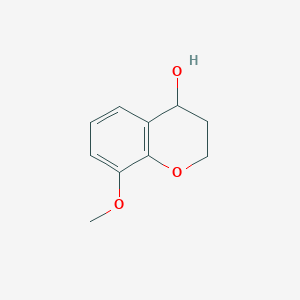
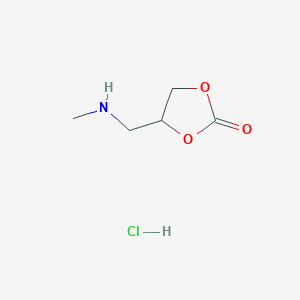
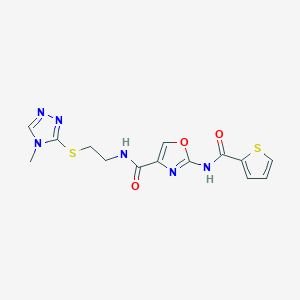
![2-[methyl-(4-methylphenyl)sulfonylamino]-N-phenylacetamide](/img/structure/B2558365.png)
![2-(4-fluorobenzamido)-N-(3-fluorophenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2558368.png)